molecular formula C7H5BrN4O B12907366 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide CAS No. 87597-30-6

5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B12907366
CAS No.: 87597-30-6
M. Wt: 241.04 g/mol
InChI Key: SSWXOKCIIPJWMF-UHFFFAOYSA-N
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Description

5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound that has garnered attention in scientific research due to its unique chemical structure and properties. This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its versatility in organic synthesis and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions often include the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction proceeds via C–C bond cleavage and cyclization, followed by bromination to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that similar compounds can inhibit enzymes or interact with receptors, leading to various biological effects . The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide stands out due to its specific substitution pattern and the presence of the carboxamide group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

87597-30-6

Molecular Formula

C7H5BrN4O

Molecular Weight

241.04 g/mol

IUPAC Name

5-bromoimidazo[1,2-a]pyrazine-2-carboxamide

InChI

InChI=1S/C7H5BrN4O/c8-5-1-10-2-6-11-4(7(9)13)3-12(5)6/h1-3H,(H2,9,13)

InChI Key

SSWXOKCIIPJWMF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(N=C2C=N1)C(=O)N)Br

Origin of Product

United States

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